3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate

Description

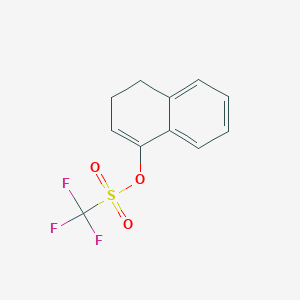

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPPJULGDKMUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=C1)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450194 | |

| Record name | Methanesulfonic acid, trifluoro-, 3,4-dihydro-1-naphthalenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123994-49-0 | |

| Record name | Methanesulfonic acid, trifluoro-, 3,4-dihydro-1-naphthalenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate can be synthesized through the reaction of 3,4-dihydronaphthalen-1-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the triflate ester as the main product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate undergoes various types of reactions, including:

Nucleophilic Substitution: The triflate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Reduction: The compound can be reduced to form 3,4-dihydronaphthalen-1-ol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Nucleophilic Substitution: The major products are substituted naphthalenes, depending on the nucleophile used.

Reduction: The major product is 3,4-dihydronaphthalen-1-ol.

Scientific Research Applications

3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate involves the activation of the triflate group, which acts as a leaving group in nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key derivatives of 3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate and their properties:

Reactivity and Functional Group Influence

- Electron-Donating Groups (e.g., -OCH₃) : The methoxy derivative (6-methoxy) exhibits reduced electrophilicity at C1 due to resonance donation, favoring nucleophilic attacks at alternative positions. This contrasts with the parent compound, where the triflate group is the primary reactive site .

- Allyl Substituents (e.g., 2-Allyl): Allyl groups enable Pd-catalyzed carboamination reactions, yielding enantiomerically enriched amino carbocycles (94:6 to 98.5:1.5 er) via stereoselective alkene functionalization .

- Bis-Triflates (e.g., 3x) : The dual triflate groups allow sequential cross-coupling reactions, enabling the synthesis of fused bicyclic structures (e.g., chromans) in high yields (>75%) .

Biological Activity

3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethanesulfonate group, which enhances its reactivity and serves as an excellent leaving group in various chemical reactions. The molecular formula is C13H11F3O3S, with a molecular weight of approximately 288.25 g/mol. The trifluoromethanesulfonate moiety is known for its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and drug development .

Research indicates that compounds similar to this compound often exhibit significant interaction with biological targets through mechanisms such as:

- NLRP3 Inflammasome Inhibition : A derivative of 3,4-dihydronaphthalene has been shown to block the assembly and activation of the NLRP3 inflammasome. This is achieved by down-regulating the expression of NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD), inhibiting the production of reactive oxygen species (ROS), and interfering with NF-κB signaling pathways .

- E3 Ligase Activity : The compound acts as a ligand for E3 ligases like von Hippel-Lindau (VHL), which plays a crucial role in regulating hypoxia-inducible factors (HIFs) involved in cancer progression and ischemia .

Biological Activity and Therapeutic Applications

The biological activity of this compound can be summarized in the following key areas:

- Anti-inflammatory Properties : Studies have demonstrated that derivatives can inhibit inflammatory pathways, particularly through modulation of the NF-κB pathway. This suggests potential applications in treating inflammatory diseases .

- Cancer Therapeutics : The ability to target E3 ligases positions this compound as a candidate for cancer therapies, particularly in conditions where HIFs contribute to tumor growth .

Case Studies

Several studies have explored the biological effects of this compound:

- NLRP3 Inflammasome Study : A study demonstrated that a derivative effectively inhibited NLRP3 activation, leading to reduced inflammation markers in cellular models .

- E3 Ligase Binding : Research on E3 ligase interactions revealed that the compound mimics HIF-1α binding, providing insights into its potential use in cancer treatments .

Comparative Analysis

To better understand the unique features of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate | C14H13F3O3S | Contains methoxy group affecting solubility and reactivity |

| 2-Nitronaphthalen-1-yl trifluoromethanesulfonate | C13H10F3N1O3S | Nitro group can participate in redox reactions |

| 5-OXO-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate | C13H11F3O4S | Oxo group alters electronic properties |

Q & A

Q. What are the optimal synthetic routes for preparing 3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate?

The compound is synthesized via palladium-catalyzed reactions, leveraging trifluoromethanesulfonyl chloride as a key reagent. A validated route involves coupling 3,4-dihydronaphthalen-1-ol with trifluoromethanesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) using triethylamine as a base. Reaction optimization should focus on solvent choice (e.g., dichloromethane vs. THF), temperature control (0–25°C), and catalyst loading (e.g., 5 mol% Pd(OAc)₂). Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How is this compound characterized structurally?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The ¹H-NMR spectrum of the compound shows distinct signals for the dihydronaphthalene moiety (δ 5.8–6.3 ppm for olefinic protons) and the triflate group (δ 3.9–4.1 ppm for CF₃SO₃⁻). Mass spectrometry (EI-MS) confirms molecular ion peaks at m/z 292 [M+H]⁺. Cross-validation with computational methods (e.g., DFT calculations) is recommended to resolve ambiguities in stereoelectronic effects .

Q. What are the recommended storage conditions for this compound?

Store under anhydrous conditions at –20°C in amber vials to prevent hydrolysis of the triflate group. Stability tests indicate <5% degradation over 6 months when stored with molecular sieves (3Å) in inert solvents like acetonitrile or DCM. Avoid exposure to moisture, light, or basic surfaces, as these accelerate decomposition .

Advanced Research Questions

Q. How does the triflate group influence reactivity in cross-coupling reactions?

The triflate group acts as a superior leaving group compared to halides, enabling efficient palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. Kinetic studies reveal that electron-deficient aryl triflates exhibit faster oxidative addition to Pd(0) catalysts (turnover frequency >10³ h⁻¹). However, steric hindrance from the dihydronaphthalene scaffold may require bulky ligands (e.g., XPhos) to prevent β-hydride elimination. Mechanistic probes (e.g., deuterium labeling) are advised to map side reactions .

Q. How can researchers address contradictions in reported spectral data for this compound?

Discrepancies in NMR shifts (e.g., δ variations >0.2 ppm) may arise from solvent polarity, concentration, or residual moisture. To resolve conflicts:

- Compare spectra acquired under identical conditions (solvent, temperature, internal standard).

- Use heteronuclear correlation experiments (HSQC, HMBC) to assign overlapping signals.

- Cross-reference with crystallographic data (if available) or computational simulations (e.g., Gaussian09) .

Q. What methodologies assess the compound’s stability under oxidative or acidic conditions?

Accelerated degradation studies are essential:

- Oxidative stability: Expose to H₂O₂ (0.1–1.0 M) in buffered solutions (pH 4–7) and monitor via HPLC-MS.

- Acid stability: Test in HCl (0.1–1.0 M) at 25–50°C, tracking triflate hydrolysis by ¹⁹F-NMR.

- Surface reactivity: Analyze adsorption on silica or cellulose using microspectroscopic imaging (ATR-FTIR, XPS) to simulate indoor environmental interactions .

Q. What are the challenges in quantifying trace impurities in this compound?

High-purity batches (>98%) require LC-MS/MS with a C18 column (3.5 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile. Key impurities include:

- Hydrolysis byproduct : 3,4-Dihydronaphthalen-1-ol (retention time 4.2 min).

- Pd residues : Detect via ICP-MS (limit: <10 ppm).

Calibrate against pharmaceutical-grade reference standards (e.g., USP guidelines) to ensure accuracy .

Q. How might this compound interact with biological systems, based on analogous sulfonamides?

While direct data is limited, sulfonamide analogs inhibit enzymes like dihydropteroate synthase via hydrogen bonding with the sulfonyl group. To explore bioactivity:

- Screen against bacterial panels (e.g., E. coli ATCC 25922) using MIC assays.

- Perform molecular docking (AutoDock Vina) with target enzymes to predict binding modes.

- Modify the dihydronaphthalene core to enhance pharmacokinetic properties (e.g., logP optimization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.